molecular formula C22H18N4OS2 B2645056 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 893995-77-2

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2645056
CAS No.: 893995-77-2
M. Wt: 418.53
InChI Key: AHWNLQMCWRWEQH-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that features a unique structure combining imidazo[2,1-b]thiazole and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents like acetic acid and catalysts such as anhydrous sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include halogenating agents, acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    Pifithrin-β: An antineoplastic agent.

    WAY-181187: An anxiolytic agent.

Uniqueness

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide stands out due to its unique combination of imidazo[2,1-b]thiazole and thiazole structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-14-19(29-21(23-14)16-5-3-2-4-6-16)20(27)24-17-9-7-15(8-10-17)18-13-26-11-12-28-22(26)25-18/h2-10,13H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWNLQMCWRWEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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